2-[(carboxymethyl)sulfonyl]benzoic acid
Description
2-[(Carboxymethyl)sulfonyl]benzoic acid is a benzoic acid derivative featuring a sulfonyl (-SO₂-) group bonded to a carboxymethyl (-CH₂COOH) substituent at the 2-position of the aromatic ring. This structure combines the electron-withdrawing sulfonyl group with the carboxylic acid moiety, influencing its acidity, solubility, and reactivity.
Properties
CAS No. |
1209-81-0 |
|---|---|
Molecular Formula |
C9H8O6S |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
2-(carboxymethylsulfonyl)benzoic acid |
InChI |
InChI=1S/C9H8O6S/c10-8(11)5-16(14,15)7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) |
InChI Key |
STPWPICGADJXAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC(=O)O |
Other CAS No. |
1209-81-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(carboxymethyl)sulfonyl]benzoic acid typically involves the sulphonation of benzoic acid derivatives followed by carboxymethylation. One common method involves the reaction of benzoic acid with chlorosulfonic acid to introduce the sulphonyl group. The resulting sulphonyl benzoic acid is then reacted with chloroacetic acid under basic conditions to introduce the carboxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[(carboxymethyl)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfide group.
Substitution: The carboxymethyl and sulphonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxymethyl or sulphonyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(carboxymethyl)sulfonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(carboxymethyl)sulfonyl]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxymethyl and sulphonyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences among selected benzoic acid derivatives:
Key Comparative Insights
Electronic Effects and Acidity
- Sulfonyl vs. Thioether Groups : Sulfonyl derivatives (e.g., phthalylsulfathiazole) exhibit stronger electron-withdrawing effects compared to thioether analogs (e.g., 2-[(carboxymethyl)thio]benzoic acid). This increases the acidity of the carboxylic acid group and enhances stability against oxidation .
- Sulfonamide Functionality : Compounds like sulfasalazine leverage the sulfonamide group (-SO₂NH-) for antibacterial activity, targeting bacterial folate synthesis .
Physical and Chemical Properties
- Melting Points : Sulfonyl derivatives generally exhibit higher melting points due to stronger intermolecular forces (e.g., sulfasalazine melts at ~255°C). In contrast, thioether analogs like 2-[(carboxymethyl)thio]benzoic acid may have lower melting points (~214–216°C for structurally related compounds) .
- Solubility : Sulfonamide and sulfonyl groups enhance water solubility in polar solvents, whereas thioether-containing compounds are more lipophilic .
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